molecular formula C9H7BrFNO B2777729 N-(2-bromo-4-fluorophenyl)prop-2-enamide CAS No. 1094231-21-6

N-(2-bromo-4-fluorophenyl)prop-2-enamide

Cat. No.: B2777729
CAS No.: 1094231-21-6
M. Wt: 244.063
InChI Key: YMSRZMHETSUSBO-UHFFFAOYSA-N
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Description

“N-(2-bromo-4-fluorophenyl)prop-2-enamide” is a chemical compound with the molecular formula C13H9BrFNO. It has a molecular weight of 294.119 . This compound is also known as Benzamide, N-(4-fluorophenyl)-2-bromo- .


Molecular Structure Analysis

The molecular structure of “this compound” was determined using single-crystal X-ray analysis . More details about its structure can be found in the NIST Chemistry WebBook and ChemSpider .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 294.119 . More detailed physical and chemical properties may be available in specialized chemical databases .

Scientific Research Applications

Analogues and Active Metabolites

Compounds similar to N-(2-bromo-4-fluorophenyl)prop-2-enamide have been studied as analogs of the active metabolite of the immunosuppressive drug leflunomide, which is known to inhibit the epidermal growth factor receptor (EGFR), a tyrosine kinase. The molecular structures of these analogs are planar and display similar crystal packing and hydrogen-bonding networks, which may contribute to their biological activity by binding the ATP-binding pocket of EGFR efficiently (Ghosh, Zheng, & Uckun, 1999).

Anti-inflammatory Potential

Research into N-arylcinnamamide derivatives, which include structures similar to this compound, has revealed their significant anti-inflammatory potential. These compounds have demonstrated the ability to attenuate lipopolysaccharide-induced NF-κB activation, showing more potency than parental cinnamic acid and a different mode of action compared to traditional anti-inflammatory drugs like prednisone (Hošek et al., 2019).

Antipathogenic Activity

A variety of acylthioureas, including those with bromophenyl substituents, have been synthesized and evaluated for their antipathogenic activity. These derivatives have shown significant effects, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth, indicating potential for further development as anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antimalarial Activity

The exploration of N-phenyl-substituted cinnamanilides for antimalarial therapy has identified several compounds with promising efficacy against the chloroquine-sensitive strain of Plasmodium falciparum. These findings highlight the potential of such compounds, including those related to this compound, as selective and potent antimalarial agents (Kos et al., 2022).

Mechanism of Action

Mode of Action

The exact mode of action of N-(2-bromo-4-fluorophenyl)prop-2-enamide is currently unknown . The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can vary depending on the target and the cellular context.

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h2-5H,1H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSRZMHETSUSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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